molecular formula C27H33N7O2S B2876033 8-(4-benzylpiperidin-1-yl)-7-(2-((4,6-dimethylpyrimidin-2-yl)thio)ethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 842960-04-7

8-(4-benzylpiperidin-1-yl)-7-(2-((4,6-dimethylpyrimidin-2-yl)thio)ethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2876033
CAS No.: 842960-04-7
M. Wt: 519.67
InChI Key: DNUIFSGXYYJCSB-UHFFFAOYSA-N
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Description

This compound is a purine-2,6-dione derivative with a complex substitution pattern. Its structure includes a benzylpiperidine group at the 8-position, a thioethyl-linked 4,6-dimethylpyrimidin-2-yl moiety at the 7-position, and methyl groups at the 1- and 3-positions of the purine core. Such modifications are typical in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties, particularly for targeting adenosine receptors or enzymes like phosphodiesterases . The molecular weight of the compound is 457.57 g/mol, as reported in chemical databases .

Properties

IUPAC Name

8-(4-benzylpiperidin-1-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N7O2S/c1-18-16-19(2)29-25(28-18)37-15-14-34-22-23(31(3)27(36)32(4)24(22)35)30-26(34)33-12-10-21(11-13-33)17-20-8-6-5-7-9-20/h5-9,16,21H,10-15,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUIFSGXYYJCSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCCN2C3=C(N=C2N4CCC(CC4)CC5=CC=CC=C5)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(4-benzylpiperidin-1-yl)-7-(2-((4,6-dimethylpyrimidin-2-yl)thio)ethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a purine core with various functional groups that enhance its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure and Properties

The molecular formula of this compound is C23H30N4OSC_{23}H_{30}N_4OS, with a molecular weight of approximately 430.58 g/mol. The presence of a benzylpiperidine moiety and a thioether group contributes to its unique pharmacological profile.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors in the body. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation suggests potential applications in treating mood disorders and neurodegenerative diseases.

1. Enzyme Inhibition

Research indicates that compounds similar to this purine derivative can inhibit monoamine oxidase (MAO) enzymes, which are crucial for the metabolism of neurotransmitters. Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine in the brain, which may have antidepressant effects .

CompoundEnzyme TargetIC50 Value (μM)
Compound AMAO-A15.5
Compound BMAO-B0.75
Target CompoundMAO-BTBD

2. Neuroprotective Effects

Similar compounds have demonstrated neuroprotective properties by preventing neuronal cell death in models of neurodegeneration. This activity suggests that the target compound may be beneficial in conditions like Alzheimer's disease or Parkinson's disease.

3. Antidepressant Potential

Due to its ability to increase neurotransmitter levels through MAO inhibition, the compound shows promise as an antidepressant agent. Studies on related structures have shown efficacy in preclinical models .

Case Studies

A study conducted on a series of benzylpiperidine derivatives demonstrated that modifications in the substituents significantly influenced their biological activity. The derivatives were tested for their ability to inhibit MAO-A and MAO-B, revealing structure-activity relationships that could inform future drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core modifications (purine vs. pyrimidine) and substituent variations. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity/Use
Target Compound Purine-2,6-dione 8-(4-benzylpiperidin-1-yl), 7-(2-((4,6-dimethylpyrimidin-2-yl)thio)ethyl), 1,3-Me 457.57 Not explicitly stated; presumed adenosine/PDE targeting
Compound 4 (Molecules 2011) Pyrimidin-2,4-dione 6-[(3-benzyloxy-2-benzyloxymethyl)propyl], 1,3-dimethoxymethyl, 5-Me Not reported Synthetic intermediate for nucleoside analogs
Compound 5 (Molecules 2011) Pyrimidin-2,4-dione 6-[(3-benzyloxy-2-benzyloxymethyl)propyl], 1-methoxymethyl, 5-Me Not reported Intermediate with reduced methoxymethyl groups
Compound 6 (Molecules 2011) Pyrimidin-2,4-dione 6-[(3-benzyloxy-2-benzyloxymethyl)propyl], 3-methoxymethyl, 5-Me Not reported Analogous to Compound 5 with positional isomerism
Analog from ChemBK Purine-2,6-dione 8-(4-benzylpiperidin-1-yl), 7-(4-methylbenzyl), 1,3-Me 457.57 Structural analog with simplified substituents; no activity data

Key Observations :

Core Structure Differences: The target compound and its ChemBK analog share a purine-2,6-dione core, whereas Compounds 4–6 (from Molecules 2011) are pyrimidin-2,4-dione derivatives. The purine core may confer higher conformational rigidity and enhanced binding affinity to adenosine receptors compared to pyrimidine analogs .

Replacement of the thioethyl-pyrimidine group with a 4-methylbenzyl group (ChemBK analog) simplifies the structure but may reduce selectivity for enzymes requiring heterocyclic recognition motifs .

Synthetic Complexity :

  • Compounds 4–6 involve multi-step syntheses with benzyloxy and methoxymethyl protecting groups, whereas the target compound’s synthesis likely requires regioselective alkylation and thioether formation, posing challenges in purity and yield .

Biological Activity Gaps: No direct biological data (e.g., IC₅₀, binding assays) are available for the target compound in the provided evidence. In contrast, pyrimidin-dione derivatives (Compounds 4–6) are primarily intermediates, limiting functional comparisons .

Research Implications and Limitations

  • Comparative Solubility : The thioethyl group may improve solubility over benzyloxy analogs, but quantitative solubility/logP data are absent.

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